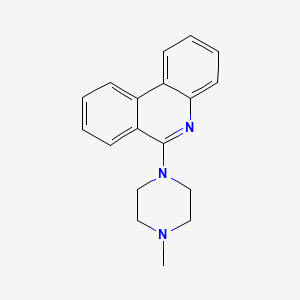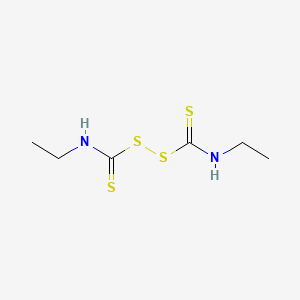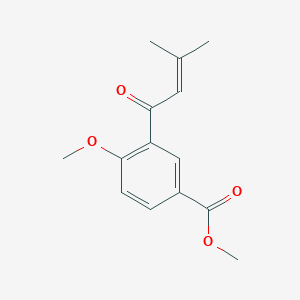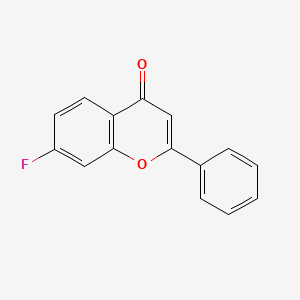
4-(4'-Hydroxyphenyl)diazenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-hydroxyphenyl)diazenyl)benzenesulfonamide is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a hydroxy group (-OH) and the other a sulfonamide group (-SO2NH2). This compound is known for its vivid coloration and is often used in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-hydroxyphenyl)diazenyl)benzenesulfonamide typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with a phenol derivative in an alkaline medium to form the azo compound.
For example, the synthesis can be carried out by reacting 4-aminobenzenesulfonamide with nitrous acid to form the diazonium salt, which is then coupled with 4-hydroxyaniline to yield 4-((4-hydroxyphenyl)diazenyl)benzenesulfonamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-hydroxyphenyl)diazenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines (e.g., 4-aminophenol and 4-aminobenzenesulfonamide).
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
4-((4-hydroxyphenyl)diazenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 4-((4-hydroxyphenyl)diazenyl)benzenesulfonamide involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to release aromatic amines, which can interact with cellular components. The hydroxy and sulfonamide groups enhance its solubility and facilitate its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-hydroxyphenyl)diazenyl)benzenesulfonic acid
- 4-((4-hydroxyphenyl)diazenyl)benzonitrile
- 4-((4-hydroxyphenyl)diazenyl)benzoic acid
Uniqueness
4-((4-hydroxyphenyl)diazenyl)benzenesulfonamide is unique due to the presence of both hydroxy and sulfonamide groups, which confer distinct chemical properties and biological activities. Compared to its analogs, it exhibits enhanced solubility and potential for diverse applications in various fields .
Properties
CAS No. |
2497-37-2 |
|---|---|
Molecular Formula |
C12H11N3O3S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O3S/c13-19(17,18)12-7-3-10(4-8-12)15-14-9-1-5-11(16)6-2-9/h1-8,16H,(H2,13,17,18) |
InChI Key |
IPPFWRRJWLCWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


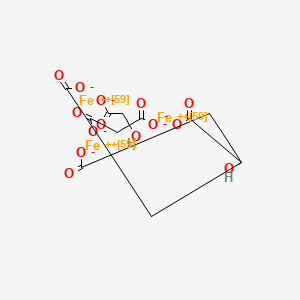


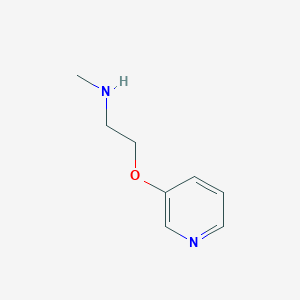

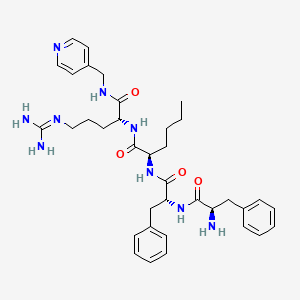
![2-Thiophenecarboxamide, 3-chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[2-(methylamino)-1H-imidazol-1-yl]methyl]-](/img/structure/B3062353.png)
